molecular formula C8H5ClINO B3009921 6-Chloro-5-iodoindolin-2-one CAS No. 1507976-00-2

6-Chloro-5-iodoindolin-2-one

Cat. No.: B3009921
CAS No.: 1507976-00-2
M. Wt: 293.49
InChI Key: NAYBYDBCXXCNQM-UHFFFAOYSA-N
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Description

6-Chloro-5-iodoindolin-2-one is a compound belonging to the indole family, characterized by the presence of both chlorine and iodine atoms on the indole ring. Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-iodoindolin-2-one typically involves the halogenation of indole derivatives. One common method is the reaction of indole with chlorinating and iodinating agents under controlled conditions. For instance, the use of N-chlorosuccinimide (NCS) and iodine in the presence of a catalyst can yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-5-iodoindolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the indole ring .

Scientific Research Applications

6-Chloro-5-iodoindolin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloro-5-iodoindolin-2-one involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

  • 5-Chloroindolin-2-one
  • 6-Iodoindolin-2-one
  • 5-Bromo-6-chloroindolin-2-one

Comparison: 6-Chloro-5-iodoindolin-2-one is unique due to the presence of both chlorine and iodine atoms on the indole ring. This dual halogenation can enhance its reactivity and biological activity compared to similar compounds with only one halogen atom.

Properties

IUPAC Name

6-chloro-5-iodo-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClINO/c9-5-3-7-4(1-6(5)10)2-8(12)11-7/h1,3H,2H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYBYDBCXXCNQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2NC1=O)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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